molecular formula C21H23N3O3 B12177992 N-(2,5-dimethoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

N-(2,5-dimethoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B12177992
M. Wt: 365.4 g/mol
InChI Key: ZOOPAMVVNNJWIK-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and propan-2-yl groups, as well as a carboxamide functional group

Preparation Methods

The synthesis of N-(2,5-dimethoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone, resulting in the formation of the pyrazole core.

    Introduction of the phenyl and propan-2-yl groups: These groups can be introduced through Friedel-Crafts acylation reactions, using appropriate reagents and catalysts.

    Attachment of the 2,5-dimethoxyphenyl moiety: This step involves the use of a suitable electrophile, such as a halogenated derivative of 2,5-dimethoxybenzene, in the presence of a base.

    Formation of the carboxamide group: This can be achieved through the reaction of the intermediate compound with an appropriate amine, followed by acylation.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

N-(2,5-dimethoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents such as sodium hydride and alkyl halides.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, thereby influencing cellular signaling pathways and physiological processes.

Comparison with Similar Compounds

N-(2,5-dimethoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

    N-(2,5-dimethoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxamide: This compound differs in the position of the carboxamide group on the pyrazole ring, which may result in different chemical and biological properties.

    N-(2,5-dimethoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-3-carboxamide: Another positional isomer, with potential differences in reactivity and biological activity.

    N-(2,5-dimethoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-sulfonamide: This compound features a sulfonamide group instead of a carboxamide group, which may impart different pharmacological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 2,5-dimethoxyphenyl moiety, which contribute to its distinct chemical and biological characteristics.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C21H23N3O3/c1-14(2)17-13-19(24(23-17)15-8-6-5-7-9-15)21(25)22-18-12-16(26-3)10-11-20(18)27-4/h5-14H,1-4H3,(H,22,25)

InChI Key

ZOOPAMVVNNJWIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NC2=C(C=CC(=C2)OC)OC)C3=CC=CC=C3

Origin of Product

United States

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